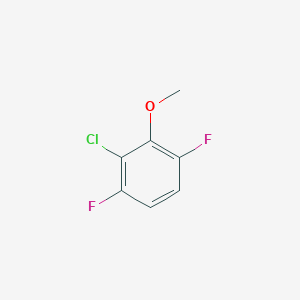

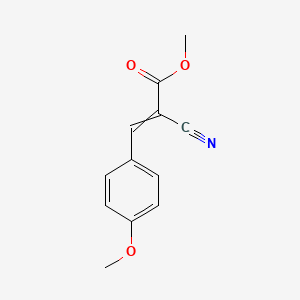

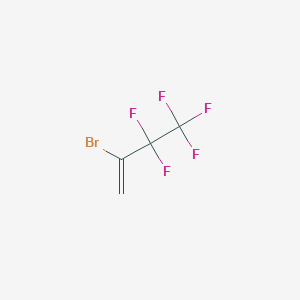

(4-氟苄基)-(2-甲氧基-1-甲基乙基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the first paper, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives is described. Starting from 4-fluoro-3-hydroxytoluene, a series of N,N-dialkyl derivatives were synthesized . Although the exact synthesis of "(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine" is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

The second paper discusses the synthesis of bis(ether amine)s, including derivatives with fluoro and alkyl substituents . The synthesis involves fluoro displacement or nitro displacement reactions, followed by reduction to form the bis(ether amine)s. This method could be relevant for synthesizing the fluoro-benzyl component of the target compound.

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of a fluoro-substituted benzyl group could influence the electronic properties of the molecule, as seen in the compounds studied in the first paper . The methoxy and methyl groups would contribute to the lipophilicity and potential steric effects.

Chemical Reactions Analysis

The compounds in the first paper were evaluated for their binding affinities to dopamine receptors, indicating that the target compound might also interact with biological targets . The presence of the fluoro-benzyl group could affect the binding affinity and selectivity, as observed with the N-substituted derivatives in the study.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds in the papers. The introduction of fluoro and methoxy groups typically affects the hydrophobicity, boiling point, and stability of the compounds . The presence of the amine group would make the compound a potential candidate for protonation, affecting its solubility and reactivity.

Relevant Case Studies

The first paper provides a case study where the synthesized compounds were tested for their affinity to dopamine receptors, with some derivatives showing high selectivity for D-2 binding sites . This suggests that the target compound might also exhibit interesting biological activities. The third paper presents a case study of a nitrogen analog of stilbene, which inhibited melanin production and could serve as a skin whitening agent . Although not directly related, it demonstrates the potential applications of structurally similar compounds in therapeutic and cosmetic industries.

科学研究应用

氢化反应中的机理研究

- 该化合物已在化学计量氢化反应中得到研究。例如,它被用来研究亚胺的氢化机理,揭示了离子途径而不是协同机理的支持 (Åberg、Samec 和 Bäckvall,2006 年)。

核苷转运的抑制

- 结构类似于 (4-氟苄基)-(2-甲氧基-1-甲基乙基)-胺的具有取代苄基的 4-硝基苄基硫肌苷类似物已被探索作为核苷转运蛋白的抑制剂。这些研究旨在降低化合物的极性以获得更好的口服吸收 (Tromp 等人,2004 年)。

不对称氢硼化中的亲电子胺化

- 在乙烯基芳烃的不对称氢硼化中,(4-氟苄基)-(2-甲氧基-1-甲基乙基)-胺等化合物用作中间体。这些化合物对于理解氢硼化和胺化反应的双重途径至关重要 (Knight 等人,1997 年)。

有机氟化合物研究

- 该化合物与涉及有机氟化合物的研究有关,特别是在维蒂希反应和嘧啶合成等反应中。这些研究有助于理解含氟有机分子的独特反应性 (Bergmann、Shahak 和 Grünwald,1967 年)。

氟化结构单元的开发

- 研究还集中于使用类似的化合物来开发用于朱利亚烯烃化的氟化结构单元,探索它们在各种条件下的反应性。这在复杂有机分子的合成中具有重要意义 (Ghosh 等人,2009 年)。

光反应研究

- 涉及与二乙胺相关的氟和甲氧基苯的光反应研究,类似于 (4-氟苄基)-(2-甲氧基-1-甲基乙基)-胺,已经进行以了解加成和取代产物的形成。这些研究在光化学和理解光照下的反应机理中至关重要 (Bunce 和 Cater,1986 年)。

作用机制

安全和危害

未来方向

属性

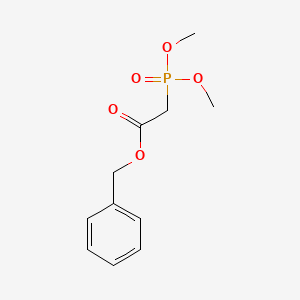

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIJKZDNPQYTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386110 |

Source

|

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

CAS RN |

418786-13-7 |

Source

|

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

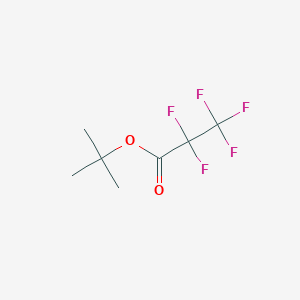

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)